![molecular formula C16H17NO2 B1421726 5-Methyl-2-(4-propoxybenzoyl)pyridine CAS No. 1187170-56-4](/img/structure/B1421726.png)
5-Methyl-2-(4-propoxybenzoyl)pyridine
Overview
Description
5-Methyl-2-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-propoxybenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-2-(4-propoxybenzoyl)pyridine has been investigated for its biological activities, particularly as a potential pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Neuronal Nicotinic Receptors (nAChRs)
Research indicates that derivatives of pyridine compounds can act as negative allosteric modulators of neuronal nicotinic receptors (nAChRs). For instance, compounds similar to this compound have shown selective inhibition of nAChR subtypes, which are crucial in various neurological functions and pathologies. This selectivity can lead to the development of targeted therapies for conditions like Alzheimer's disease and schizophrenia .
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations makes it valuable in the synthesis of other complex organic molecules.
Synthesis of Benzamide Analogs
The compound has been utilized in the synthesis of benzamide analogs, which are significant in medicinal chemistry for their diverse biological activities. The structural modifications on the pyridine ring allow for the exploration of structure-activity relationships (SAR), informing the design of more potent and selective compounds .
Material Science Applications
In material science, this compound can be explored for its potential use in developing new materials with specific properties.
Photochemical Properties
The compound's ability to absorb light and participate in photochemical reactions may be harnessed in creating photonic materials or sensors. The incorporation of such compounds into polymers could lead to materials with enhanced optical properties, suitable for applications in electronics and photonics .
Case Study: Inhibition of nAChRs
In a study focusing on the inhibition of nAChRs, analogs derived from pyridine structures exhibited varying degrees of potency against different receptor subtypes. For example, one derivative showed an IC50 value of 6.0 µM against human α4β2 nAChRs, indicating significant potential for therapeutic applications .
Synthesis Pathways
Research has detailed synthetic pathways leading to this compound, emphasizing its role as an intermediate in multi-step organic reactions. These pathways often involve strategic functional group modifications that enhance the compound's reactivity and utility in synthesizing more complex molecules .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(4-methoxybenzoyl)pyridine
- 5-Methyl-2-(4-ethoxybenzoyl)pyridine
- 5-Methyl-2-(4-butoxybenzoyl)pyridine
Uniqueness
5-Methyl-2-(4-propoxybenzoyl)pyridine is unique due to its specific propoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Methyl-2-(4-propoxybenzoyl)pyridine is a pyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a methyl group at the 5-position and a propoxybenzoyl moiety at the 2-position of the pyridine ring. This unique structure influences its chemical reactivity and biological interactions. Pyridine derivatives like this one often engage in electrophilic substitution reactions due to their electron-rich aromatic systems, while the presence of functional groups such as propoxy and carbonyl can facilitate nucleophilic attacks, enhancing biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound may participate in:
- Hydrogen Bonding: The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets, influencing binding affinity.
- Pi-stacking Interactions: The aromatic nature allows for stacking interactions with nucleobases or other aromatic residues in proteins, potentially modulating their function.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, benzothiazolyl-pyridine hybrids demonstrated significant inhibitory effects against H5N1 and SARS-CoV-2 viruses. These compounds exhibited varying degrees of activity, with certain derivatives achieving up to 93% inhibition against H5N1 at specific concentrations .
Compound | Virus Target | Inhibition Rate (%) | Concentration (μmol/μL) |
---|---|---|---|
8h | H5N1 | 93 | 0.5 |
8f | SARS-CoV-2 | IC50 = 10.52 | - |
14d | H5N1 | 73 | 0.5 |
These findings suggest that structural modifications can significantly enhance antiviral efficacy, indicating a promising avenue for further research on related compounds.
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Compounds similar to this compound have shown varying levels of cytotoxicity against different cell lines. For example, some derivatives demonstrated minimal cytotoxic effects at concentrations that inhibited viral replication effectively, suggesting a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often influenced by their substitution patterns. Comparative analysis with related compounds reveals that:
- Electron-Drawing Groups: Such as halogens can enhance biological activity by increasing electron density on the aromatic system.
- Alkyl Substituents: Modifications at the methyl group can alter solubility and permeability across cellular membranes, affecting bioavailability.
For instance, compounds like 3-Methyl-4-(propoxyphenyl)pyridine and 6-Methyl-2-(4-chlorobenzoyl)pyridine exhibit different reactivities due to variations in their substitution patterns, highlighting the importance of SAR in drug design.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-propoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-7-5-13(6-8-14)16(18)15-9-4-12(2)11-17-15/h4-9,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXMYNGASWZWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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